molecular formula C19H17NO3 B1680283 Rutacridone CAS No. 17948-33-3

Rutacridone

Cat. No. B1680283
CAS RN: 17948-33-3
M. Wt: 307.3 g/mol
InChI Key: FHAGACMCMQYSNX-UHFFFAOYSA-N
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Description

Rutacridone is an alkaloid that can be cultured from Ruta graveolens L . It is a rich source of secondary metabolites mainly: coumarins, alkaloids, volatile oils, flavonoids, and phenolic acids .


Synthesis Analysis

The biosynthesis of rutacridone in cell suspension cultures of R. graveolens from 1,3-dihydroxy-N-methylacridone and hemiterpenoid pyrophosphates via glycocitrine II has been investigated . Acridone synthase, the enzyme catalyzing the synthesis of 1,3-dihydroxy-N-methylacridone from N-methylanthraniloyl-CoA and malonyl-CoA, had been isolated from these cells .


Molecular Structure Analysis

Rutacridone has a molecular formula of C19H17NO3 . Its average mass is 307.343 Da .


Chemical Reactions Analysis

Rutacridone (21) was found in the differentiation zone where the root hairs are located, suggesting its accumulation in the roots trichomes . More hydrophilic acridones such as gravacridondiol (24 ) and 1-hydroxy-3-methoxy- N -methylacridone ( 29 ) experience a decrease in concentration in this specific area .


Physical And Chemical Properties Analysis

Rutacridone has a molecular weight of 307.34 . More detailed physical and chemical properties such as solubility, stability, and others are typically provided in a Certificate of Analysis .

Scientific Research Applications

1. Use as a Fluorescent Dye in Pollen Study

Rutacridone has been utilized as a fluorescent dye for histochemical staining, specifically in the study of Hippeastrum hybridum pollen. The fluorescence of Rutacridone, excited by UV light, allows for the detailed analysis of nucleus and DNA in the stained cells. This application facilitates the observation of pollen development through specific fluorescence characteristics (Roshchina, 2002).

2. Phytochemistry and Pharmacological Properties

Rutacridone is one of the phytochemical compounds found in Ruta graveolens, commonly known as Rue. This plant and its derivatives, including Rutacridone, have shown a spectrum of pharmacological activities, such as antibacterial, analgesic, anti-inflammatory, and antidiabetic properties. These attributes make Ruta graveolens and its compounds, including Rutacridone, significant in the realm of drug development and traditional medicine (Asgarpanah & Khoshkam, 2012).

3. Algicidal and Antifungal Properties

Rutacridone epoxide, derived from Rutacridone, has been identified for its selective algicidal activity, particularly against certain species of algae. This compound also exhibits substantial antifungal activities, surpassing the efficacy of some commercial fungicides. However, due to its direct-acting mutagenic properties, its use is limited, prompting the synthesis and testing of analogs to reduce toxicity and mutagenicity while retaining the beneficial algicidal and antifungal effects (Meepagala et al., 2005).

4. Antiproliferative Effects on Cancer Cell Lines

Research has explored the antiproliferative effects of various furanoacridones, including Rutacridone, isolated from Ruta graveolens. The compounds have been studied for their impact on human breast cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptotic pathways. These findings suggest the potential of Rutacridone and related compounds in cancer treatment, warranting further in vitro and in vivo studies to understand their mechanisms and efficacy (Schelz et al., 2015; Schelz et al., 2016).

5. Specific Accumulation in Transformed Roots

The study of acridone alkaloids, including Rutacridone, in genetically transformed root cultures of Ruta graveolens has revealed specific distribution and accumulation patterns. The concentration of these compounds, particularly Rutacridone, in different root segments offers insights into the plant's metabolism and potential pharmaceutical applications (Kuzovkina et al., 2004).

Future Directions

The in vitro cultures of Ruta graveolens, from which Rutacridone is derived, have been carried out for rapid clonal multiplication of R. graveolens . This suggests potential future directions in enhancing the production of bioactive compounds like Rutacridone from this plant species .

properties

IUPAC Name

5-hydroxy-11-methyl-2-prop-1-en-2-yl-1,2-dihydrofuro[2,3-c]acridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-10(2)15-8-12-16(23-15)9-14(21)17-18(12)20(3)13-7-5-4-6-11(13)19(17)22/h4-7,9,15,21H,1,8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHAGACMCMQYSNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CC2=C(O1)C=C(C3=C2N(C4=CC=CC=C4C3=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40939229
Record name 5-Hydroxy-11-methyl-2-(prop-1-en-2-yl)-1,11-dihydrofuro[2,3-c]acridin-6(2H)-one
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Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Rutacridone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033852
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Rutacridone

CAS RN

17948-33-3
Record name (-)-1,11-Dihydro-5-hydroxy-11-methyl-2-(1-methylethenyl)furo[2,3-c]acridin-6(2H)-one
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rutacridone
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017948333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-11-methyl-2-(prop-1-en-2-yl)-1,11-dihydrofuro[2,3-c]acridin-6(2H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RUTACRIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLJ6T7UY0D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Rutacridone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033852
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

161 - 162 °C
Record name Rutacridone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033852
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
406
Citations
J Reisch, A Wickramasinghe, W Probst - Monatshefte für Chemie …, 1990 - academia.edu
… product together with rutacridone and isorutacridone through C-alkylation. The aluminiumoxide and the ion exchange resin method offered the best yields for rutacridone and isoruta…
Number of citations: 11 www.academia.edu
W Maier, B Schumann, D Gröger - FEBS letters, 1990 - Elsevier
… In the presence of NADPH and oxygen rutacridone was identified as … in turn is cyclized giving the dihydrofuran part of rutacridone. … of 1 and cyclization leading to rutacridone by cell-free …
Number of citations: 15 www.sciencedirect.com
W Maier, A Baumert, B Schumann, H Furukawa… - Phytochemistry, 1993 - Elsevier
… identified as rutacridone. Mg 2+ or Mn 2+ ions were necessary for optimal rutacridone synthase … Under in vivo conditions glycocitrine-II is incorporated into rutacridone, but a clear-cut …
Number of citations: 35 www.sciencedirect.com
J Reisch, GMKB Gunaherath - Journal of the Chemical Society, Perkin …, 1989 - pubs.rsc.org
… extensive chemical investigation and the presence of several furoacridones including rutacridone (16), rutacridone epoxide (17), gravacridondiol (18) and some of their glucosides have …
Number of citations: 8 pubs.rsc.org
H Paulini, O Schimmer - Mutagenesis, 1989 - academic.oup.com
… rutacridone and rutacridone epoxide was investigated using Salmonella typhimurium without as well as with different metabolic activation systems. Rutacridone … In contrast, rutacridone …
Number of citations: 18 academic.oup.com
A Baumert, IN Kuzovkina, G Krauss, M Hieke… - Plant Cell Reports, 1982 - Springer
… rutacridone… rutacridone. Some further evidence was provided that acetate via a polyketide is involved in acridone biosynthesis. Mevalonic acid gave a poor incorporation into rutacridone…
Number of citations: 36 link.springer.com
A Baumert, W Maier, B Schumann, D Gröger - Journal of plant physiology, 1991 - Elsevier
… increased accumulation of hydroxy rutacridone epoxide, rutacridone epoxide and gravacridontriol… Besides rutacridone epoxide, for the first time rutacridone accumulation was …
Number of citations: 24 www.sciencedirect.com
KM Meepagala, KK Schrader, DE Wedge, SO Duke - Phytochemistry, 2005 - Elsevier
… None of the synthetic analogs showed comparable activities to rutacridone epoxide. The absolute stereochemistry of rutacridone was determined to be 2′(R) and that of rutacridone …
Number of citations: 141 www.sciencedirect.com
VV Roshchina - Journal of Fluorescence, 2002 - Springer
… and bovine albumin, staining with rutacridone, had very … as egg lecitin in our case, treated with rutacridone, had no … results of the staining by rutacridone with staining by acridine …
Number of citations: 16 link.springer.com
KT Junghanns, RE Kneusel, D Gröger, U Matern - Phytochemistry, 1998 - Elsevier
Cell suspension cultures of Ruta graveolens L. accumulate polyketide metabolites such as acridone alkaloids and flavonoid pigments. Whereas flavonoid synthesis is induced by light, …
Number of citations: 44 www.sciencedirect.com

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